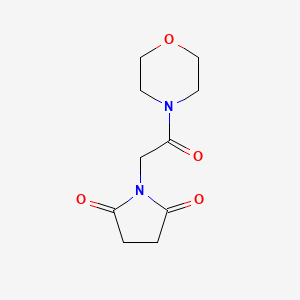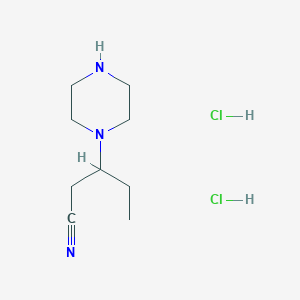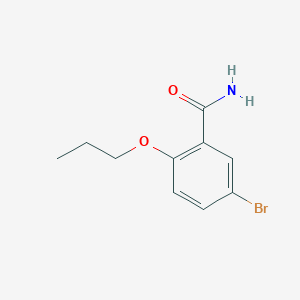
5-Bromo-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-propoxybenzamide: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position on a benzamide core.
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA or RNA .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be dependent on the compound’s specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 258.11
Cellular Effects
Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . This could potentially provide some insight into the molecular interactions of 5-Bromo-2-propoxybenzamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzamide typically involves the bromination of 2-propoxybenzoic acid followed by amidation. The general synthetic route can be summarized as follows:
Bromination: 2-Propoxybenzoic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-propoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted benzamides
- Quinones
- Amines
- Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-propoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in material science for the synthesis of advanced materials with specific properties. It is also employed in the production of dyes and pigments.
Comparación Con Compuestos Similares
- 5-Bromo-2-ethoxybenzamide
- 5-Bromo-2-methoxybenzamide
- 5-Bromo-2-butoxybenzamide
Comparison: 5-Bromo-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The propoxy group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
5-bromo-2-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRLYISEHSNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
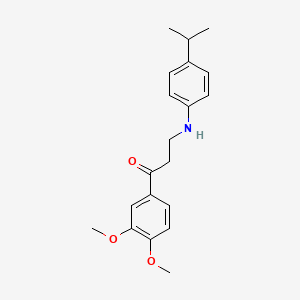
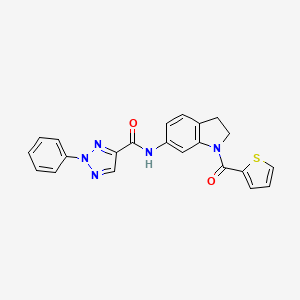
![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)
![1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline](/img/structure/B2685502.png)
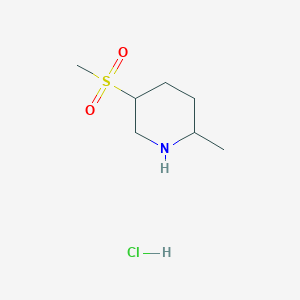
![[(3,5-Dimethylbenzyl)thio]acetic acid](/img/structure/B2685508.png)
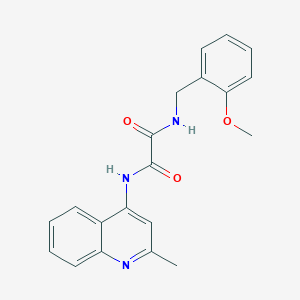
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)
